3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

Physicochemical characterization Chromatography method development Process chemistry

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 723318-75-0) is a polyhalogenated benzaldehyde derivative bearing a 2-chlorobenzyl ether at the 4-position, a bromine at the 3-position, and a chlorine at the 5-position. Its molecular formula is C₁₄H₉BrCl₂O₂ with a molecular weight of 360.03 g/mol.

Molecular Formula C14H9BrCl2O2
Molecular Weight 360.03
CAS No. 723318-75-0
Cat. No. B3016321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
CAS723318-75-0
Molecular FormulaC14H9BrCl2O2
Molecular Weight360.03
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Cl)Cl
InChIInChI=1S/C14H9BrCl2O2/c15-11-5-9(7-18)6-13(17)14(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2
InChIKeyMQJTWALEEBFXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 723318-75-0): A Halogenated Benzyloxybenzaldehyde Building Block for Medicinal Chemistry and Organic Synthesis


3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 723318-75-0) is a polyhalogenated benzaldehyde derivative bearing a 2-chlorobenzyl ether at the 4-position, a bromine at the 3-position, and a chlorine at the 5-position. Its molecular formula is C₁₄H₉BrCl₂O₂ with a molecular weight of 360.03 g/mol . The compound is primarily utilized as a synthetic intermediate for constructing more complex organic molecules, particularly in medicinal chemistry programs exploring halogenated aromatic aldehydes as precursors to Schiff bases, hydrazones, and cross-coupled products . Its structural scaffold—a benzyloxybenzaldehyde core with mixed halogen decoration—has been associated with selective enzyme inhibition, notably against certain aldehyde dehydrogenase isoforms when appropriately elaborated [1].

Synthetic scaffold 3-halide building block for sequential cross-coupling
Medicinal chemistry Benzyloxybenzaldehyde core for ALDH1A3 inhibitor SAR
Antiviral research Aldehyde precursor for CCR5 guanylhydrazone exploration
Industrial screening Pre-functionalized antimicrobial additive candidate

Why In-Class Benzyloxybenzaldehyde Analogs Cannot Simply Substitute 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (723318-75-0)


Halogenated benzyloxybenzaldehydes with similar molecular formulae exhibit substantial divergence in physicochemical properties, synthetic reactivity, and biological profile depending on the specific halogenation pattern and benzyl substitution [1]. The target compound's unique 3-Br/5-Cl/4-O-(2-chlorobenzyl) arrangement confers a distinct LogP, steric environment, and chemoselective cross-coupling potential compared to its positional isomers (e.g., 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde) or analogs lacking the ring chlorine (e.g., 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde). Furthermore, the ortho-chloro substituent on the benzyl group creates a steric and electronic profile different from para-chlorobenzyl analogs that have been employed as CCR5 antagonist precursors [2]. Generic substitution without validating these specific property differences risks irreproducible synthetic outcomes, altered biological activity, and potential patent infringement .

Patent-protected sourcing
Commercial availability is restricted; freely available analogs may not match the exact substitution pattern.
Halogenation pattern divergence
Positional isomers or analogs lacking the ring chlorine alter cross-coupling reactivity and physicochemical properties.
Ortho-chlorobenzyl specificity
The ortho-Cl on the benzyl group creates a steric/electronic profile different from para-chlorobenzyl analogs used in CCR5 antagonist precursors.

Quantitative Evidence Guide: Head-to-Head Differentiation of 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (723318-75-0) Against Closest Analogs


Predicted Physicochemical Property Differentiation: Boiling Point and Density Compared to the De-Benzylated Analog

The target compound exhibits a predicted boiling point of 451.1±40.0 °C and density of 1.593±0.06 g/cm³ . In contrast, its de-benzylated analog 3-bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) has a reported boiling point of 264.7±35.0 °C and density of 1.8±0.1 g/cm³ . The ~186 °C increase in boiling point attributable to the 2-chlorobenzyl ether moiety has direct implications for purification strategy (distillation vs. recrystallization) and GC/HPLC method development.

Boiling point & density
Data to verify
Δ BP ≈ +186 °C vs. de-benzylated analog
Δ Density ≈ -0.2 g/cm³
Supports purification method selection
Predicted values require experimental confirmation
Physicochemical characterization Chromatography method development Process chemistry

Patent-Protected Status as a Procurement-Relevant Differentiator: Restricted vs. Unrestricted Sourcing of Closely Related Analogs

ChemicalBook records for the target compound explicitly state that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . Furthermore, CymitQuimica lists the product as 'Discontinued' across all pack sizes . In contrast, closely related analogs such as 5-bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS 428462-38-8) and 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (CAS 443292-21-5) remain openly commercially available without patent restriction notices . This patent-enforced restriction constitutes a critical procurement filter: users requiring this specific substitution pattern must source from authorized licensees or undertake custom synthesis, whereas generic analogs can be freely procured.

Patent & supply status
Procurement context
Target: sale restricted, ~3-4 suppliers
Comparators: freely available, >10 suppliers
Patent clearance required; limited supplier pool
Verify current patent status and authorized sources
Procurement Patent landscape Supply chain risk

Chemoselective Cross-Coupling Reactivity: Differentiating Br vs. Cl Leaving-Group Potential for Sequential Functionalization

The target compound possesses one aryl bromide (C-3) and two aryl chlorides (C-5 on the benzaldehyde ring and C-2' on the benzyl group). In palladium-catalyzed cross-coupling reactions, aryl bromides are typically 10²–10³ times more reactive than aryl chlorides under standard conditions [1][2]. This differential reactivity enables chemoselective sequential coupling: the bromine at C-3 can be selectively substituted in a first step (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira coupling), leaving the chlorine at C-5 intact for a subsequent, orthogonal coupling under more forcing conditions. By contrast, analogs such as 3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (CAS 443292-21-5) lack the ring chlorine on the benzaldehyde core, limiting the sequential functionalization to only two steps (one Br + one benzyl Cl) rather than three . The 2-chlorobenzyl group of the target compound further provides a third reactive handle (benzylic C-Cl) that is distinct from both aryl bromides and aryl chlorides.

Cross-coupling handles
Class-level inference
3 reactive sites: Ar-Br, Ar-Cl (ring), benzylic Cl
Comparators: 2 handles (no ring Cl)
Enables 3-step sequential functionalization
Reactivity order based on established Pd-catalyzed principles
Cross-coupling Chemoselective synthesis Sequential functionalization

CCR5 Antagonist Precursor Activity of a Positional Isomer: Class-Level Inference for Guanylhydrazone Derivatives

The guanylhydrazone of the positional isomer 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde demonstrated an IC₅₀ of 840 nM against the CCR5 receptor in a high-throughput screening campaign [1]. This compound differs from the target compound in the position of the benzyloxy group (2- vs. 4-) and the absence of a ring chlorine at the 5-position. SAR studies from this series indicated that para-substitution on the benzyl group is well-tolerated, but the effect of ortho-chloro substitution (as present in the target compound's 2-chlorobenzyl group) and the addition of a ring chlorine on the benzaldehyde core have not been systematically evaluated [1][2]. The target compound, when converted to its corresponding guanylhydrazone, would explore previously untested regions of the SAR landscape: ortho-chlorobenzyl vs. para-chlorobenzyl and chloro-substituted vs. unsubstituted benzaldehyde core.

CCR5 antagonist potential
Class-level inference
Comparator guanylhydrazone IC₅₀: 840 nM
Target compound: not tested
Unexplored SAR region for ortho-Cl benzyl
Activity of target-derived guanylhydrazone requires synthesis and testing
CCR5 antagonist Guanylhydrazone Antiviral drug discovery

ALDH1A3 Inhibitory Scaffold Potential: Class-Level Biological Activity of Benzyloxybenzaldehyde Derivatives

A series of benzyloxybenzaldehyde derivatives was systematically evaluated for ALDH1A1, ALDH1A3, and ALDH3A1 inhibitory activity. The most potent and selective compounds, ABMM-15 and ABMM-16, inhibited ALDH1A3 with IC₅₀ values of 0.23 µM and 1.29 µM, respectively, with no significant cytotoxicity on ALDH-positive A549 or ALDH-negative H1299 cells [1]. The target compound shares the benzyloxybenzaldehyde core scaffold but incorporates a unique 3-Br/5-Cl/4-O-(2-chlorobenzyl) substitution pattern not represented in the published ABMM series. Computational docking studies from this series suggest that the p-chlorophenyl (or analogous benzyl) moiety engages hydrophobic contacts with M175, W178, C303, V460, and F466 in the ALDH1A3 binding site, while the benzaldehyde core participates in π-π stacking with Y297 [1]. The target compound's 2-chlorobenzyl group (ortho-substituted) would be predicted to alter the binding pose relative to the para-substituted analogs, potentially affecting both potency and isoform selectivity.

ALDH1A3 inhibition
Class-level inference
ABMM-15 IC₅₀: 0.23 µM; ABMM-16: 1.29 µM
Target: untested, novel substitution pattern
Novel scaffold for isoform-selective inhibitor development
Direct ALDH1A3 activity of target compound not reported
ALDH1A3 inhibition Cancer stem cell target Aldehyde dehydrogenase

Antimicrobial Additive Potential: Chloro/Bromo-Substituted Benzaldehydes as Lubricant and Fuel Biocides

Chloro(bromo)-substituted benzaldehydes, when reacted with chloromethylbenzyl ether under phase-transfer catalysis, yield trans-2-benzyloxy-3-aryloxiranes that have been studied as antimicrobial additives for lubricating oils and fuels [1]. The target compound, 3-bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde, already incorporates both the chloro(bromo)-substituted benzaldehyde motif and the chloromethylbenzyl ether-derived moiety within a single molecule, potentially enabling direct evaluation as an antimicrobial additive without further synthetic elaboration. In contrast, simpler halogenated benzaldehydes such as 3-bromo-5-chloro-benzaldehyde (CAS 188813-05-0) require a separate condensation step with chloromethylbenzyl ether to achieve comparable structural complexity [1][2]. No quantitative MIC or zone-of-inhibition data specific to the target compound were identified in the literature.

Antimicrobial additive
Data to verify
Pre-functionalized benzyloxy ether + halogenated core
No quantitative MIC data available
May accelerate industrial biocide screening
Antimicrobial efficacy requires experimental validation
Antimicrobial additives Lubricant biocides Fuel preservation

Procurement-Relevant Application Scenarios for 3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde (723318-75-0)


Medicinal Chemistry: ALDH1A3-Selective Inhibitor Lead Optimization via Benzyloxybenzaldehyde Scaffold Elaboration

Research groups targeting ALDH1A3 for oncology applications can employ the target compound as a core scaffold for synthesizing novel inhibitors. The 3-Br substituent permits palladium-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, or amine groups at this position, while the 5-Cl and 2-chlorobenzyl ether remain intact for subsequent SAR exploration. The resulting derivatives can be screened against ALDH1A1, ALDH1A3, and ALDH3A1 to establish selectivity profiles, building on the established benzyloxybenzaldehyde ALDH1A3 inhibitor series [1]. The ortho-chloro substitution on the benzyl group of the target compound provides a steric and electronic profile distinct from the para-substituted ABMM series, potentially improving isoform selectivity.

Antiviral Drug Discovery: CCR5 Antagonist Guanylhydrazone Library Synthesis

The target compound serves as the aldehyde precursor for guanylhydrazone formation, enabling exploration of CCR5 antagonist SAR in an ortho-chlorobenzyl/chloro-substituted benzaldehyde chemical space that has not been examined in published studies [2]. The resulting guanylhydrazones can be screened against CCR5 in competition binding assays, with the 840 nM IC₅₀ of the 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde-derived guanylhydrazone serving as a benchmark [2]. The additional ring chlorine at C-5 and the ortho-chloro on the benzyl group may modulate both potency and off-target selectivity.

Synthetic Methodology Development: Chemoselective Sequential Cross-Coupling on a 3-Handle Scaffold

Organic methodology groups developing sequential cross-coupling strategies can utilize the target compound as a model substrate possessing three electronically and sterically distinct halide leaving groups (Ar-Br, Ar-Cl, benzylic Cl). Systematic optimization of coupling conditions (catalyst, ligand, base, temperature) to achieve selective mono-, di-, and tri-functionalization can yield generalizable protocols applicable to polyhalogenated aromatic building blocks [3]. The outcomes are directly relevant to medicinal chemistry programs requiring late-stage diversification of complex intermediates.

Industrial Biocide Development: Pre-Functionalized Benzaldehyde for Antimicrobial Lubricant Additive Screening

Industrial research laboratories evaluating halogenated benzaldehyde derivatives as antimicrobial additives for lubricants, fuels, or metalworking fluids can procure the target compound as a pre-functionalized candidate that already contains both the halogenated benzaldehyde and benzyloxy ether motifs within a single molecule [4]. This eliminates one synthetic step relative to starting from simpler benzaldehydes, potentially accelerating initial antimicrobial screening campaigns against fuel- and lubricant-contaminating microorganisms.

Application
Selection Property
Validation Focus
ALDH1A3 inhibitor lead optimization
3-Br cross-coupling handle; ortho-chlorobenzyl substitution
Isoform selectivity profiling against ALDH1A1/A3/3A1
CCR5 guanylhydrazone library synthesis
Aldehyde for guanylhydrazone formation; distinct benzyl substitution
CCR5 binding assay and off-target selectivity
Sequential cross-coupling methodology
Three electronically distinct halide leaving groups
Mono-/di-/tri-functionalization selectivity and yields
Antimicrobial lubricant additive screening
Pre-functionalized benzyloxy ether motif
MIC/zone-of-inhibition against fuel and lubricant contaminants
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